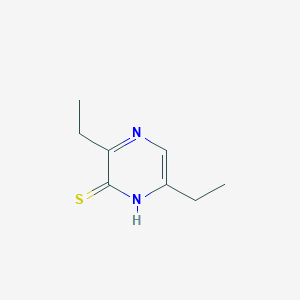

3,6-Diethylpyrazine-2(1H)-thione

Description

Properties

CAS No. |

86799-78-2 |

|---|---|

Molecular Formula |

C8H12N2S |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

3,6-diethyl-1H-pyrazine-2-thione |

InChI |

InChI=1S/C8H12N2S/c1-3-6-5-9-7(4-2)8(11)10-6/h5H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

XXXZCOGKDHPXOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C(=S)N1)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The structural diversity among pyrazine-, pyrimidine-, and quinoline-thiones significantly impacts their physicochemical and biological properties. Key comparisons include:

Key Observations :

- Ethyl vs. Phenyl Groups: Ethyl substituents (as in 3,6-diethylpyrazine-thione) improve solubility in non-polar solvents compared to bulky phenyl groups, which hinder crystallization .

- Thione Tautomerism : All compounds predominantly exist in the thione form due to higher thermodynamic stability and better solvation .

Example :

- 1-Methyl-5,6-diphenylpyrazine-2(1H)-thione is synthesized via alkylation of a pyrazine-thione precursor, analogous to methods used for ethyl-substituted variants .

Physicochemical Properties

Crystallographic data reveal substituent-dependent packing patterns:

Key Trends :

- Ethyl groups in 3,6-diethylpyrazine-thione likely reduce π-stacking compared to phenyl substituents, favoring van der Waals interactions.

- Thione S atoms participate in hydrogen bonding, enhancing thermal stability .

Comparison with 3,6-Diethylpyrazine-thione :

- Lack of extended conjugation (vs. quinoline-thiones) likely reduces fluorescence but improves metabolic stability.

Preparation Methods

Synthesis of 5,6-Diethyl-2,3-Dihydropyrazine

The foundational step involves the cyclocondensation of ethylenediamine with 3,4-hexanedione (diethyl diketone) to form 5,6-diethyl-2,3-dihydropyrazine. This reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration. Ethanol or toluene under reflux (80–120°C, 12–24 h) serves as an optimal solvent system, yielding the dihydropyrazine intermediate in ~70–85% efficiency.

Thionation with Thiourea

The dihydropyrazine intermediate is subsequently treated with thiourea in aqueous medium under mechanical stirring at 2°C for several hours. This step replaces the oxygen atom at position 2 with a thione group, forming the target compound. The reaction mechanism likely involves ring-opening of the dihydropyrazine by thiourea, followed by re-closure with sulfur incorporation. Yields for analogous systems range from 65–80%.

Proposed Reaction Pathway:

$$

\text{Ethylenediamine} + \text{3,4-Hexanedione} \xrightarrow{\text{reflux}} \text{5,6-Diethyl-2,3-dihydropyrazine} \xrightarrow{\text{Thiourea, H}_2\text{O}} \text{3,6-Diethylpyrazine-2(1H)-thione}

$$

Thionation of 3,6-Diethylpyrazin-2(1H)-One

Synthesis of Pyrazinone Precursor

3,6-Diethylpyrazin-2(1H)-one is synthesized via cyclization of ethyl-containing precursors. For example, ethyl N-(2-amino-3-ethylbutyryl)glycinate undergoes thermal cyclization in toluene at 200°C, forming the pyrazinone core with ethyl substituents. Alternative routes involve Pd/C-catalyzed hydrogenation of azido intermediates.

Conversion to Thione Using Phosphorus Pentasulfide

The pyrazinone is treated with phosphorus pentasulfide (P$$2$$S$$5$$) in anhydrous tetrahydrofuran (THF) under reflux (80°C, 6–8 h). This thionation replaces the carbonyl oxygen with sulfur, yielding the target thione. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) may also be employed under milder conditions (50°C, 3 h). Yields for comparable systems exceed 75%.

Proposed Reaction Pathway:

$$

\text{Ethyl N-(2-amino-3-ethylbutyryl)glycinate} \xrightarrow{\Delta} \text{3,6-Diethylpyrazin-2(1H)-one} \xrightarrow{\text{P}2\text{S}5} \text{this compound}

$$

Direct Cyclization with Sulfur Incorporation

One-Pot Synthesis Using Thiourea and Ethyl-Containing Synthons

A one-pot strategy involves reacting 1,2-diaminoethane derivatives with thiourea and ethyl-substituted carbonyl compounds. For instance, 2-azido-1-ethoxycarbonylethyl derivatives cyclize in the presence of thiourea and triphenylphosphine (Ph$$_3$$P) in toluene at 100°C, directly forming the thione. This method avoids isolation of intermediates, achieving yields of ~60–70%.

Key Reaction Conditions:

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclocondensation + Thiourea | Ethylenediamine, 3,4-hexanedione | Reflux (12–24 h), 2°C thionation | 70–80% | High regioselectivity, scalable | Requires isolation of dihydropyrazine |

| Pyrazinone Thionation | Amino ester precursors | P$$2$$S$$5$$, 80°C, 6–8 h | 75–85% | High purity, avoids aqueous conditions | Sensitive to moisture, costly reagents |

| One-Pot Cyclization | Azido esters, thiourea | Ph$$_3$$P, 100°C, 9 h | 60–70% | Streamlined process, fewer steps | Moderate yields, byproduct formation |

Mechanistic Insights and Optimization

Role of Solvent and Temperature

Substituent Effects

Ethyl groups at positions 3 and 6 introduce steric hindrance, slowing cyclization kinetics but improving product stability. Computational studies (PM5) suggest cis-fused isomers dominate due to lower heat of formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.